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molecular formula C9H14N2O2 B056929 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one CAS No. 113934-96-6

1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one

Cat. No. B056929
M. Wt: 182.22 g/mol
InChI Key: MDLGFHKUIYELDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837319

Procedure details

2-Hydroxy-3,5,6-trimethylpyrazine (13.8 g, 0.1M) and 5N NaOH (100 ml, 0.5M) were added to t-butanol (200 ml). Ethylene chlorohydrin (40.3 g, 0.5M) was added thereto and the mixture was stirred at 60° C. for 2 hours. Water was added to the reaction mixture, which was then extracted 10 times with chloroform (100 ml), and the extract dried with anhydrous magnesium sulfate and concentrated in vacuo. The residue was charged on a column of silica-gel (Wako Pure Chem. Co., C-200) and eluted with chloroform-methanol (300:1) to obtain the product (14.4 g, yield: 79.1%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79.1%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.[OH-].[Na+].[C:13]([OH:17])(C)(C)[CH3:14].C(Cl)CO>O>[OH:17][CH2:13][CH2:14][N:3]1[C:4]([CH3:10])=[C:5]([CH3:9])[N:6]=[C:7]([CH3:8])[C:2]1=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
OC1=NC(=C(N=C1C)C)C
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
40.3 g
Type
reactant
Smiles
C(CO)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted 10 times with chloroform (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was charged on a column of silica-gel (Wako Pure Chem. Co., C-200)
WASH
Type
WASH
Details
eluted with chloroform-methanol (300:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCN1C(C(=NC(=C1C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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